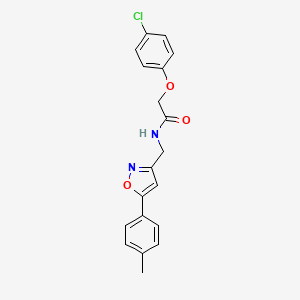

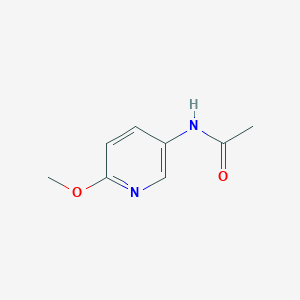

N-(6-methoxypyridin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

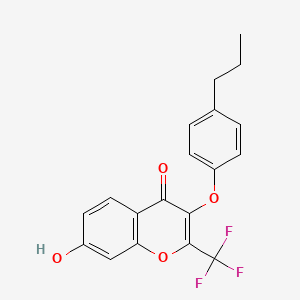

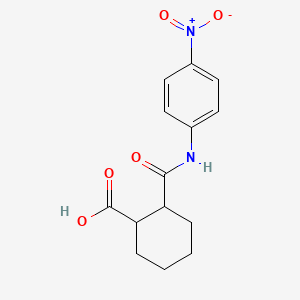

Molecular Structure Analysis

The molecular structure of “N-(6-methoxypyridin-3-yl)acetamide” consists of a pyridine ring with a methoxy group at the 6-position and an acetamide group attached to the 3-position . The InChI code for this compound is 1S/C8H10N2O2/c1-6(11)10-7-3-4-8(12-2)9-5-7/h3-5H,1-2H3, (H,10,11) .Physical And Chemical Properties Analysis

“N-(6-methoxypyridin-3-yl)acetamide” is a powder at room temperature . It has a molecular weight of 166.18 . The melting point is reported to be between 103-104°C .Scientific Research Applications

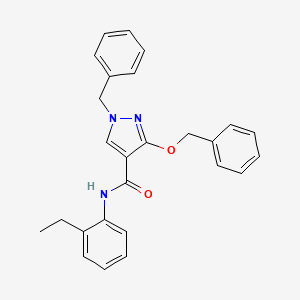

1. Cytotoxic Effects on Cancer Cells

N-(6-methoxypyridin-3-yl)acetamide and related compounds have been studied for their cytotoxic effects against cancer cells. For instance, a compound closely related to N-(6-methoxypyridin-3-yl)acetamide, N-(9-((5-methoxypyridin-2-yl)methyl)-9H-purin-6-yl)acetamide, demonstrated significant inhibitory effects on the proliferation of human cervical cancer HeLa cells (Du et al., 2018).

2. Anticancer Agents with Low Toxicity

Modifications of N-(6-methoxypyridin-3-yl)acetamide derivatives have shown potential as anticancer agents with reduced toxicity. A study involved replacing the acetamide group with an alkylurea moiety, which retained antiproliferative activity against cancer cell lines and reduced acute oral toxicity (Wang et al., 2015).

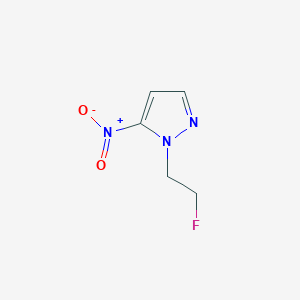

3. Radioligand in PET Imaging

N-(6-methoxypyridin-3-yl)acetamide derivatives have been used in the synthesis of radioligands for PET (Positron Emission Tomography) imaging. An example is the fully automated synthesis of [11C]PBR28, a TSPO radioligand, which facilitates potential preclinical and clinical PET studies in both animals and humans (Wang et al., 2009).

4. Potential PET Tracers for Imaging

Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, related to N-(6-methoxypyridin-3-yl)acetamide, have been synthesized as potential PET tracers. These tracers target nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and could be useful in PET imaging studies (Gao et al., 2016).

5. Production of Azo Disperse Dyes

N-(3-Amino-4-methoxyphenyl)acetamide, structurally similar to N-(6-methoxypyridin-3-yl)acetamide, has been used as an intermediate in the production of azo disperse dyes. This highlights its relevance in the dye industry, particularly for its applications in creating diverse colorants (Zhang, 2008).

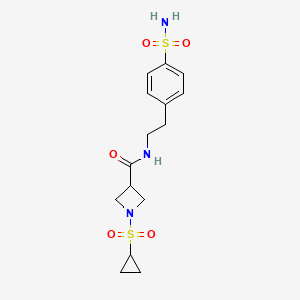

Safety and Hazards

The safety information for “N-(6-methoxypyridin-3-yl)acetamide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

N-(6-methoxypyridin-3-yl)acetamide is a compound with potential therapeutic applications .

Mode of Action

It’s worth noting that many antidepressants work by affecting various receptors and neurotransmitter systems . For instance, selective serotonin reuptake inhibitors (SSRIs) primarily boost serotonin levels by affecting 5-HT receptors .

Biochemical Pathways

In the context of antidepressants, these drugs often influence the monoamine neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic systems .

Result of Action

In the context of antidepressants, these drugs can alleviate symptoms and enhance the quality of life for individuals with moderate to severe depression .

properties

IUPAC Name |

N-(6-methoxypyridin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(11)10-7-3-4-8(12-2)9-5-7/h3-5H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQHEHIKPSXQSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxypyridin-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2995378.png)

![N-(3-fluorophenyl)-6-methoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2995379.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2995388.png)

![7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B2995395.png)

![2-(2-Fluorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2995397.png)

![4,9-Dioxa-1-azaspiro[5.5]undecane](/img/structure/B2995398.png)